(5-Cyclopentyl-2-fluorophenyl)boronic acid
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Overview
Description
(5-Cyclopentyl-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated phenyl ring with a cyclopentyl substituent. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (5-Cyclopentyl-2-fluorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor, such as a fluorinated phenyl derivative, followed by oxidation to yield the boronic acid. One common method involves the use of borane reagents, which add across the double bonds of alkenes or alkynes to form organoboranes. These intermediates can then be oxidized to produce the desired boronic acid .
Industrial Production Methods
Industrial production of boronic acids often involves the use of organometallic intermediates, such as organolithium or organomagnesium compounds, which react with boron-containing reagents to form boronic esters. These esters are then hydrolyzed to yield the boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopentyl-2-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be replaced by other functional groups through various substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used to oxidize boronic acids to phenols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(5-Cyclopentyl-2-fluorophenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: Boronic acids are used in the design of enzyme inhibitors and other bioactive molecules.
Material Science: Employed in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (5-Cyclopentyl-2-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the new carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic Acid: Similar in structure but lacks the cyclopentyl substituent.
5-Chloro-2-fluorophenylboronic Acid: Contains a chlorine substituent instead of a cyclopentyl group.
Uniqueness
(5-Cyclopentyl-2-fluorophenyl)boronic acid is unique due to the presence of both a fluorine atom and a cyclopentyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C11H14BFO2 |
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Molecular Weight |
208.04 g/mol |
IUPAC Name |
(5-cyclopentyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C11H14BFO2/c13-11-6-5-9(7-10(11)12(14)15)8-3-1-2-4-8/h5-8,14-15H,1-4H2 |
InChI Key |
BDDDYWRSRFIRAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CCCC2)F)(O)O |
Origin of Product |
United States |
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